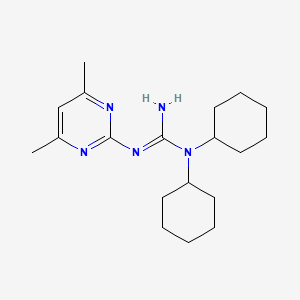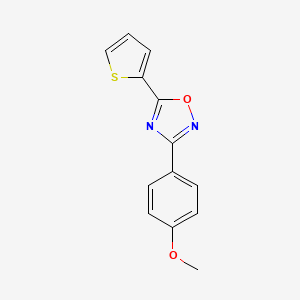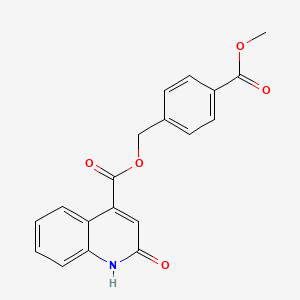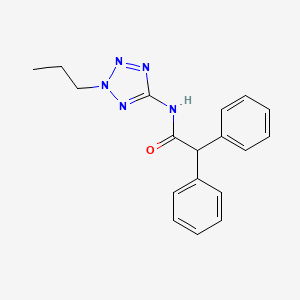![molecular formula C15H16N2OS B5721534 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as AMPTQ, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives, which have been studied for their various biological activities. In
科学的研究の応用
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. One of the major applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of cancer research. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another potential application of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of neuroscience. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
作用機序
The exact mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not yet fully understood. However, studies have suggested that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In cancer cells, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In addition, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes and proteins, such as topoisomerase II and tubulin. In the field of neuroscience, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.
実験室実験の利点と制限
One of the major advantages of using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potent biological activity. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a valuable tool for studying various biological processes, such as cell proliferation, apoptosis, and neurotransmitter modulation. In addition, the synthesis method of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is relatively straightforward and can be carried out using commercially available reagents.
However, there are also some limitations to using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the potency of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can also be a limitation, as high concentrations of the compound may lead to nonspecific effects.
将来の方向性
There are several future directions for research on 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, particularly in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone.
Another potential direction for research is to explore the potential applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in other scientific research fields, such as neuroscience and immunology. This could help to identify new therapeutic targets and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in these fields.
Overall, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成法
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-3-formylquinazolinone with allyl magnesium bromide to obtain 2-allyl-3-formylquinazolinone. This intermediate is then reacted with 2-methyl-2-propenyl thiol in the presence of a base to yield 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. The overall yield of this synthesis method is around 40%.
特性
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-4-9-17-14(18)12-7-5-6-8-13(12)16-15(17)19-10-11(2)3/h4-8H,1-2,9-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJKGBVRWUJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(prop-2-en-1-yl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)

![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)




